1,3-Diiodobicyclo[1.1.1]pentane (CAS: 105542-98-1) is a highly crystalline, bench-stable dihalide utilized primarily as a foundational building block for bicyclo[1.1.1]pentane (BCP) derivatives [1]. In medicinal and materials chemistry, the BCP motif is a rigorously validated bioisostere for tert-butyl groups, internal alkynes, and 1,4-disubstituted benzenes. Unlike volatile or transient precursors, this diiodo variant is an isolable solid (melting point 147–148 °C) that provides two highly reactive bridgehead carbon-iodine bonds [1]. These bonds facilitate direct nucleophilic substitutions, metal-halogen exchanges, and palladium-catalyzed cross-couplings, making it a highly scalable feedstock for introducing three-dimensional sp3 character into complex molecular architectures without the need for specialized gas-handling equipment [2].
Generic substitution in BCP synthesis typically defaults to [1.1.1]propellane or 1,3-dibromobicyclo[1.1.1]pentane, but both present severe procurement and processing liabilities.[1.1.1]Propellane is a highly strained, volatile species that demands cryogenic storage or continuous in situ generation, severely limiting batch scalability and increasing infrastructure costs [1]. Conversely, while 1,3-dibromobicyclo[1.1.1]pentane is stable, its stronger C–Br bonds often result in sluggish oxidative addition during cross-coupling or require harsher activation conditions compared to the diiodo derivative. Furthermore, substituting the BCP core entirely with a cheaper 1,4-diiodobenzene fails to deliver the critical three-dimensional sp3 saturation (Fsp3) required to improve the aqueous solubility and metabolic stability of modern drug candidates [2].
A major bottleneck in bicyclo[1.1.1]pentane synthesis is the reliance on[1.1.1]propellane, a highly strained intermediate that requires cryogenic storage or continuous in situ generation. 1,3-Diiodobicyclo[1.1.1]pentane circumvents this liability entirely. As a crystalline solid with a melting point of 147-148 °C, it can be stored at -20 °C to room temperature and handled using standard batch-manufacturing protocols [1]. This physical stability eliminates the need for specialized gas-handling infrastructure, making the diiodide a highly practical procurement choice for scalable bioisostere generation [2].
| Evidence Dimension | Storage and handling phase |
| Target Compound Data | Bench-stable crystalline solid (mp 147-148 °C) |
| Comparator Or Baseline | [1.1.1]Propellane (volatile, unstable gas/solution requiring cryogenic handling) |
| Quantified Difference | Eliminates cryogenic infrastructure and in situ generation steps |
| Conditions | Standard laboratory and pilot-plant storage |
Allows procurement teams to source a stable, weighable solid for BCP synthesis rather than investing in complex, hazardous gas-handling or cryogenic setups.
When synthesizing BCP-heteroaryl bioisosteres, traditional routes involving [1.1.1]propellane often require multi-step radical additions or cryogenic anionic trapping, which suffer from limited functional group tolerance. In contrast, 1,3-Diiodobicyclo[1.1.1]pentane enables direct nucleophilic substitution. Recent quantitative methodologies demonstrate that this diiodide reacts with pyridine and quinoline nucleophiles to directly form BCP-pyridinium and quinolinium salts with isolated yields up to 87% [1]. This direct displacement pathway drastically reduces the step count compared to propellane-based trapping [2].
| Evidence Dimension | Synthesis of BCP-heteroaryl salts |
| Target Compound Data | Direct nucleophilic substitution (up to 87% yield) |
| Comparator Or Baseline | [1.1.1]Propellane (requires multi-step radical or anionic trapping) |
| Quantified Difference | Direct single-step access to functionalized BCP salts |
| Conditions | Reaction with pyridine/quinoline nucleophiles |
Streamlines the synthetic workflow, allowing medicinal chemists to build diverse bioisostere libraries faster and with higher overall yields.
For cross-coupling and metal-halogen exchange applications, the choice of bridgehead halogen dictates reaction efficiency. 1,3-Diiodobicyclo[1.1.1]pentane features reactive C-I bonds that readily undergo oxidative addition in palladium-catalyzed processes (such as Suzuki-Miyaura and Negishi couplings) and rapid lithium-halogen exchange [2]. The 1,3-dibromobicyclo[1.1.1]pentane analog possesses stronger C-Br bonds, which exhibit sluggish reactivity and require harsher activation conditions or specialized ligands. Consequently, the diiodo variant provides a broader thermodynamic window for mild, late-stage functionalization [1].
| Evidence Dimension | Cross-coupling and metal-halogen exchange reactivity |
| Target Compound Data | High reactivity under mild Pd-catalyzed or lithiation conditions |
| Comparator Or Baseline | 1,3-Dibromobicyclo[1.1.1]pentane (sluggish oxidative addition, requires harsher conditions) |
| Quantified Difference | Broader substrate scope and milder reaction conditions for the diiodo derivative |
| Conditions | Suzuki-Miyaura, Negishi, and nucleophilic displacement assays |
Buyers prioritizing efficient, mild-condition library synthesis should procure the diiodo variant to avoid the kinetic bottlenecks associated with the dibromo analog.
The primary driver for procuring this compound is its utility as a bioisostere for 1,4-disubstituted arenes. While 1,4-diiodobenzene yields a planar aromatic core with a fraction of sp3 carbons (Fsp3) of 0, the diiodo-BCP provides a 3D, fully saturated core (Fsp3 = 1.0 for the ring system) [1]. Importantly, the BCP bridgehead exit vector accurately replicates the 180° geometry of the para-arene, albeit with a ~1 Å shorter substituent separation [1]. Substituting the arene with the BCP motif directly enhances aqueous solubility and metabolic stability in downstream drug candidates.
| Evidence Dimension | Structural Fsp3 (Fraction of sp3 carbons) and geometry |
| Target Compound Data | Fsp3 = 1.0 (fully saturated 3D core), 180° exit vector |
| Comparator Or Baseline | 1,4-Diiodobenzene (Fsp3 = 0, planar core) |
| Quantified Difference | 100% increase in core sp3 character while maintaining the 180° linear geometry |
| Conditions | Lead optimization and physicochemical profiling |
Justifies the higher procurement cost of the BCP scaffold by directly solving solubility and metabolic stability liabilities in late-stage drug candidates.
Ideal for medicinal chemistry teams needing a stable, off-the-shelf precursor to generate BCP-heterocycle libraries (e.g., pyridinium or quinolinium salts). By utilizing direct nucleophilic substitution on the diiodide, facilities can bypass the cryogenic infrastructure required for [1.1.1]propellane handling[1].
Procured specifically to replace 1,4-disubstituted benzene rings or internal alkynes in drug candidates suffering from poor aqueous solubility or rapid metabolic clearance. The diiodide allows direct cross-coupling to install a fully saturated, 3D core while maintaining the critical 180° exit vector of the original pharmacophore [1].
Used to synthesize mono-azido-mono-iodo BCP intermediates. This allows copper-catalyzed azide-alkyne cycloaddition (CuAAC) at one bridgehead while preserving the unreacted iodine for subsequent palladium-catalyzed cross-coupling, enabling the modular construction of complex bifunctional probes [2].
Irritant